3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide
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Overview
Description
3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide is an organic compound with a unique structure that includes a butanamide backbone substituted with a prop-2-yn-1-yl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with prop-2-yn-1-amine under amide formation conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger quantities of reactants and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-N-(prop-2-yn-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ket
Properties
CAS No. |
634584-12-6 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3,3-dimethyl-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C9H15NO/c1-5-6-10-8(11)7-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) |
InChI Key |
MUXGPGRXZZCFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NCC#C |
Origin of Product |
United States |
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